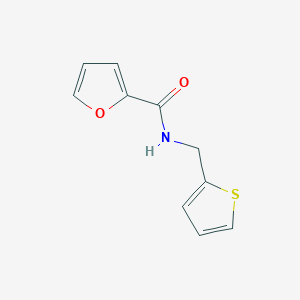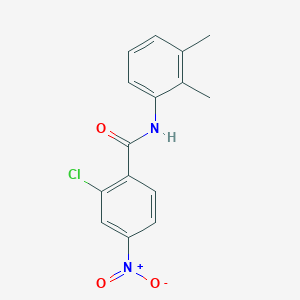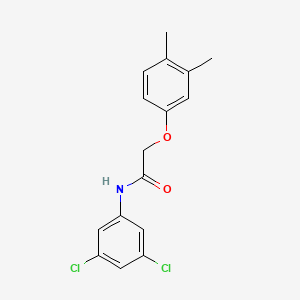
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, also known as DOM, is a psychoactive drug that belongs to the amphetamine class of drugs. DOM is a potent hallucinogen that produces effects similar to those of other hallucinogenic drugs such as LSD and mescaline.
Mécanisme D'action
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine acts as a partial agonist at serotonin receptors in the brain. It binds to these receptors and activates them, producing its hallucinogenic effects. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine also increases the release of dopamine and norepinephrine in the brain, which may contribute to its stimulating effects.
Biochemical and Physiological Effects:
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine produces a wide range of biochemical and physiological effects. It increases heart rate, blood pressure, and body temperature. It also produces dilated pupils, increased sweating, and dry mouth. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can also cause nausea, vomiting, and diarrhea. Its hallucinogenic effects include visual and auditory hallucinations, altered perception of time and space, and changes in mood and thought.
Avantages Et Limitations Des Expériences En Laboratoire
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several advantages for use in lab experiments. It is a potent hallucinogen that produces effects similar to other hallucinogenic drugs. It is also relatively easy to synthesize in a laboratory setting. However, (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has several limitations. It is a Schedule I controlled substance in the United States, which makes it difficult to obtain for research purposes. It is also a potent drug that can produce severe side effects, which can make it difficult to use in human subjects.
Orientations Futures
There are several future directions for research on (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine. One area of research is to study the role of serotonin receptors in the brain and their involvement in mood and behavior. Another area of research is to study the potential therapeutic uses of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine, such as in the treatment of depression or anxiety. Finally, there is a need for further research on the long-term effects of (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine use, particularly on the brain and behavior.
Méthodes De Synthèse
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine can be synthesized in a laboratory by reacting 2,5-dimethoxybenzaldehyde with nitroethane to produce 2,5-dimethoxyphenyl-2-nitropropene. This compound is then reduced using sodium borohydride to produce 2,5-dimethoxyphenyl-2-amino-propane. Finally, this compound is reacted with 2-methoxy-5-methylphenylboronic acid to produce (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine.
Applications De Recherche Scientifique
(4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has been used in scientific research to study its effects on the brain and behavior. It has been shown to produce profound alterations in perception, mood, and thought. (4-methoxy-2,5-dimethylbenzyl)(2-methoxy-5-methylphenyl)amine has also been used to study the role of serotonin receptors in the brain and their involvement in the regulation of mood and behavior.
Propriétés
IUPAC Name |
2-methoxy-N-[(4-methoxy-2,5-dimethylphenyl)methyl]-5-methylaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO2/c1-12-6-7-17(20-4)16(8-12)19-11-15-9-14(3)18(21-5)10-13(15)2/h6-10,19H,11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUBSIGLUUCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NCC2=C(C=C(C(=C2)C)OC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{5-[(tert-butylamino)sulfonyl]-2-methoxyphenyl}acetamide](/img/structure/B5861870.png)

![1-benzyl-5-{[(4-fluorophenyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5861895.png)
![2-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B5861907.png)


![N'-[3-methoxy-4-(2-morpholin-4-yl-2-oxoethoxy)benzylidene]-2-(4-nitrophenoxy)acetohydrazide](/img/structure/B5861923.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]butanamide](/img/structure/B5861935.png)

![N-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]benzamide](/img/structure/B5861947.png)
![6-(2,6-dichlorophenyl)-1,5-diazabicyclo[3.1.0]hexane](/img/structure/B5861958.png)


